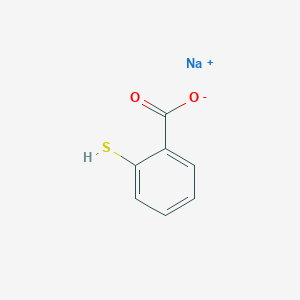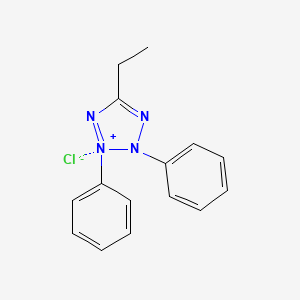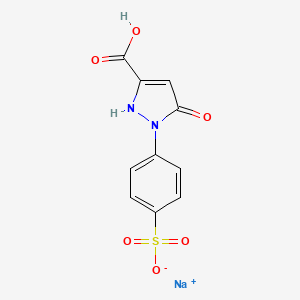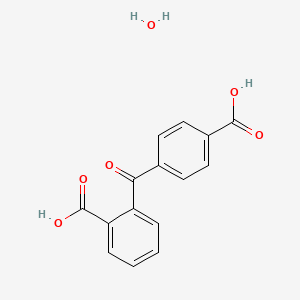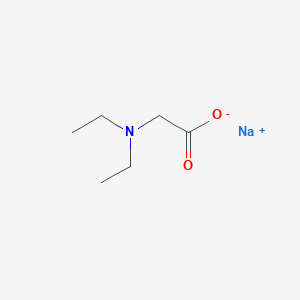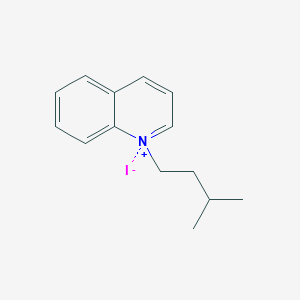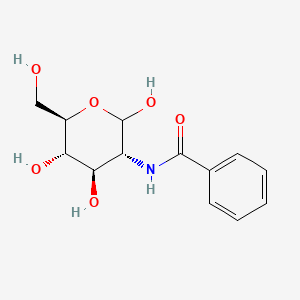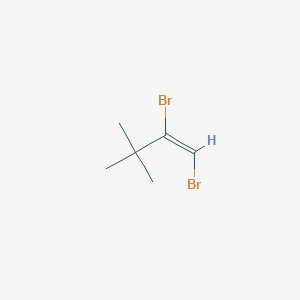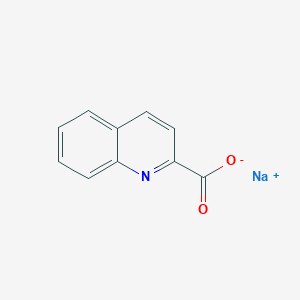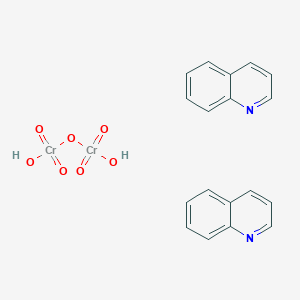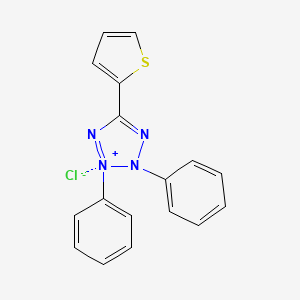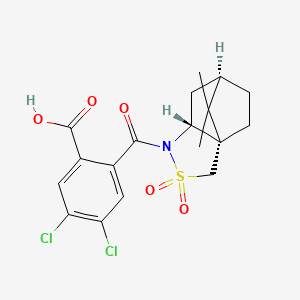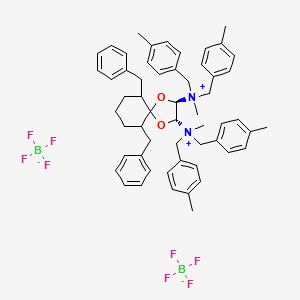
3-Fluoro-4-hydroxybenzoic Acid Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-hydroxybenzoic Acid Hydrate is an organic compound with the molecular formula C(_7)H(_5)FO(_3)·xH(_2)O. It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate typically involves the fluorination of 4-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 4-hydroxybenzoic acid is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 3-fluoro-4-hydroxybenzyl alcohol. Typical reducing agents used are sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Fluoro-4-hydroxybenzoquinone.
Reduction: 3-Fluoro-4-hydroxybenzyl alcohol.
Substitution: 3-Fluoro-4-acetoxybenzoic acid (when reacted with acetyl chloride).
科学的研究の応用
3-Fluoro-4-hydroxybenzoic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in medicinal chemistry and material science.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays due to its structural similarity to naturally occurring phenolic acids.
Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties. Its derivatives are explored for use in drug development.
Industry: In the material science field, it is used in the synthesis of polymers and as a precursor for the production of specialty chemicals.
作用機序
The biological activity of 3-Fluoro-4-hydroxybenzoic Acid Hydrate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes involved in inflammatory pathways or microbial growth, leading to its observed biological effects.
類似化合物との比較
4-Hydroxybenzoic Acid: Lacks the fluorine atom, making it less hydrophobic and potentially less bioactive.
3-Fluorobenzoic Acid: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds and interact with biological targets.
4-Fluorobenzoic Acid: The fluorine atom is at a different position, altering its chemical reactivity and biological activity.
Uniqueness: 3-Fluoro-4-hydroxybenzoic Acid Hydrate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
3-fluoro-4-hydroxybenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHMSLEPOZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)
